molecular formula C20H19N3O5S B2411566 N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 893926-74-4

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2411566
CAS No.: 893926-74-4
M. Wt: 413.45
InChI Key: QMJYOLOGMUQBDA-UHFFFAOYSA-N
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Description

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.

Properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-27-17-9-5-6-10-18(17)28-11-19(24)21-20-15-12-29(25,26)13-16(15)22-23(20)14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJYOLOGMUQBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. The starting materials often include a thieno[3,4-c]pyrazole derivative and a phenoxyacetamide derivative. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the specific substitution reaction. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methoxyphenoxy)acetamide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methoxyphenoxy)acetamide would include other thieno[3,4-c]pyrazole derivatives and phenoxyacetamide derivatives. These compounds may share similar structural features and biological activities.

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties. This uniqueness could make it a valuable compound for further research and development.

Biological Activity

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The compound has a molecular formula of C23H23N3O5S and a molecular weight of approximately 433.5 g/mol. The unique thieno[3,4-c]pyrazole core combined with an acetamide functional group enhances its solubility and reactivity in biological systems. The presence of the 5,5-dioxo group contributes to its distinctive chemical properties, making it a subject of interest in medicinal chemistry.

Property Value
Molecular FormulaC23H23N3O5S
Molecular Weight433.5 g/mol
Structural FeaturesThieno[3,4-c]pyrazole core with acetamide group

Antimicrobial Properties

Research has indicated that compounds with similar thieno[3,4-c]pyrazole structures exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

In vitro studies have evaluated the cytotoxic potency of related compounds against human cancer cell lines. Some derivatives demonstrated tumor growth inhibition comparable to established chemotherapeutic agents like cisplatin . This suggests that this compound may possess similar anticancer properties.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Its structure allows it to bind to active sites of enzymes or receptors, potentially inhibiting their activity and modulating various biochemical pathways .

Case Studies and Research Findings

  • Antimicrobial Study : A study synthesized various thieno[3,4-c]pyrazole derivatives and tested them against bacterial enzymes involved in cell wall biosynthesis. Many exhibited good inhibitory activity against gram-positive bacteria .
  • Cytotoxicity Evaluation : In another study focusing on similar compounds, several derivatives were tested for their cytotoxic effects on human cancer cell lines. Notably, some compounds showed significant growth inhibition against multiple cancer types .
  • Pharmacological Potential : The unique combination of functional groups in this compound suggests potential applications in developing new therapeutic agents targeting various diseases .

Q & A

Q. What are the key synthetic strategies for synthesizing this compound, and how can reaction efficiency be monitored?

  • Methodological Answer : A common approach involves multi-step condensation reactions. For example, describes a protocol where intermediates are synthesized via substitution, reduction, and condensation steps. Key steps include:
  • Substitution : Reacting halogenated nitrobenzene derivatives with alkoxy precursors under alkaline conditions.
  • Reduction : Using iron powder in acidic conditions to reduce nitro groups to amines.
  • Condensation : Employing condensing agents (e.g., DMF with potassium carbonate) to link intermediates with acetamide moieties .
    Reaction progress is monitored via thin-layer chromatography (TLC) and confirmed by spectral characterization (IR, NMR, MS).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers expect?

  • Methodological Answer :
  • IR Spectroscopy : Look for peaks at ~1667 cm⁻¹ (C=O stretch in acetamide) and ~3500 cm⁻¹ (N-H stretch) .
  • ¹H NMR : Signals for methoxy groups (δ ~3.8 ppm), aromatic protons (δ 6.9–7.5 ppm), and acetamide NH (δ ~9.8 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1]) confirm molecular weight .

Advanced Research Questions

Q. How can statistical experimental design optimize reaction conditions for higher yields or purity?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading). highlights factorial designs to minimize trials while capturing interactions between variables. For example:
VariableLow LevelHigh LevelOptimal Condition
Temperature (°C)258060
Catalyst (mol%)51510
This approach reduces trial-and-error and identifies synergistic effects .

Q. How can computational methods predict reaction pathways or regioselectivity for derivatization?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) model transition states and intermediates. describes ICReDD’s workflow:

Use reaction path search algorithms to explore possible mechanisms.

Validate predictions with targeted experiments (e.g., isolating intermediates).

Refine models using experimental feedback (e.g., NMR kinetics or calorimetry) .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Standardize assays : Ensure consistent cell lines, animal models, and dosage regimens (e.g., used Wistar albino mice for hypoglycemic studies).
  • Dose-response analysis : Compare EC₅₀ values across studies to identify outliers.
  • SAR analysis : Evaluate substituent effects (e.g., methoxy vs. nitro groups in derivatives) to isolate bioactive motifs .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • Systematic substitution : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) at the phenyl or pyrazole positions.
  • Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify binding interactions.
  • Bioactivity correlation : Tabulate substituent effects against activity metrics (see Table 1 below) .

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